4-Bromo-3-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C7H5BrF3NO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 4-bromo-3-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions . The general reaction scheme is as follows:
4-Bromo-3-(trifluoromethoxy)benzenesulfonyl chloride+NH3→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can participate in redox reactions.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, etc.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include amines or other reduced forms of the sulfonamide group.
Coupling reactions: Products are typically biaryl compounds.
Scientific Research Applications
4-Bromo-3-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
- 4-Bromo-3-fluorobenzenesulfonamide
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5BrF3NO3S |
---|---|
Molecular Weight |
320.09 g/mol |
IUPAC Name |
4-bromo-3-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H5BrF3NO3S/c8-5-2-1-4(16(12,13)14)3-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14) |
InChI Key |
CFOLRVVYNQFKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)OC(F)(F)F)Br |
Origin of Product |
United States |
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